molecular formula C9H15NO2 B1274474 5-Morpholin-4-ylpent-3-yn-1-ol CAS No. 550302-86-8

5-Morpholin-4-ylpent-3-yn-1-ol

Cat. No. B1274474
M. Wt: 169.22 g/mol
InChI Key: UXIBWUJUNQVDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Morpholin-4-ylpent-3-yn-1-ol is a synthetic organic molecule that features a morpholine ring, a versatile moiety known for its presence in various biologically active compounds. Morpholine derivatives are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including nucleophilic addition, condensation, and substitution reactions. For instance, the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides involves an appropriate synthetic route to yield compounds with significant antimycobacterial activity . Another example is the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is an important intermediate for the synthesis of biologically active compounds and involves steps such as rearrangement and nucleophilic substitution . Additionally, a four-step synthesis of cis-3,5-disubstituted morpholines from amino alcohols has been described, highlighting a Pd-catalyzed carboamination reaction as a key step .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be confirmed using various spectroscopic techniques such as FTIR, (1)H NMR, and mass spectrometry. For example, the structures of new compounds like 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were characterized using these methods . The morpholine ring itself is known to adopt a chair conformation, as seen in the compound 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For instance, the nucleophilic addition of morpholine to certain substrates can yield products with high yields, as seen in the synthesis of 5-amino-1,5-diarylpenta-2,4-dien-1-ones . Additionally, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate can lead to different reaction pathways, including recyclization or the removal of protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. The presence of the morpholine ring contributes to the compound's solubility and potential to form hydrogen bonds, which can affect its biological activity. QSAR investigations can provide insights into the correlation between physicochemical parameters of these compounds and their biological activities .

Scientific Research Applications

Chemical Structure and Isomer Analysis

  • Morpholine derivatives like 5-Morpholin-4-ylpent-3-yn-1-ol are studied for their structural characteristics. For instance, the structure analyses of related morpholine compounds have been conducted to determine the position of the morpholine residue in isomers, revealing insights into their chemical behavior and stability (Gzella, Wrzeciono, & Poppel, 2000).

Synthetic Applications

  • Morpholine derivatives are utilized in the synthesis of various bioactive molecules. For example, the nucleophilic addition of morpholine to certain compounds results in high-yield production of bioactive derivatives (A. Golovanov et al., 2014).
  • Additionally, morpholine-based compounds are used in synthesizing potent antimicrobials, highlighting their importance in pharmaceutical research (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).

Pharmacological and Biological Activity

  • Morpholine derivatives exhibit a range of biological activities. For instance, certain morpholine-based compounds have been synthesized and shown remarkable antibacterial and anti-TB activity, demonstrating their potential in medicinal chemistry (Mamatha S.V et al., 2019).
  • Another study emphasizes the use of morpholine in medicinal chemistry, indicating its versatile nature and application in developing therapeutics (Kumar Rupak, S. R. Vulichi, & Kapur Suman, 2016).

Chemical Synthesis and Modification

Safety And Hazards

Specific safety and hazard information for 5-Morpholin-4-ylpent-3-yn-1-ol is not provided in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for 5-Morpholin-4-ylpent-3-yn-1-ol are not specified in the search results. As a research chemical, its use would likely be determined by the needs of specific scientific investigations .

Relevant Papers A paper titled “Recent progress in the synthesis of morpholines” discusses the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This paper could provide valuable insights into the synthesis and potential applications of 5-Morpholin-4-ylpent-3-yn-1-ol.

properties

IUPAC Name

5-morpholin-4-ylpent-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIBWUJUNQVDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398833
Record name 5-morpholin-4-ylpent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholin-4-ylpent-3-yn-1-ol

CAS RN

550302-86-8
Record name 5-morpholin-4-ylpent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.